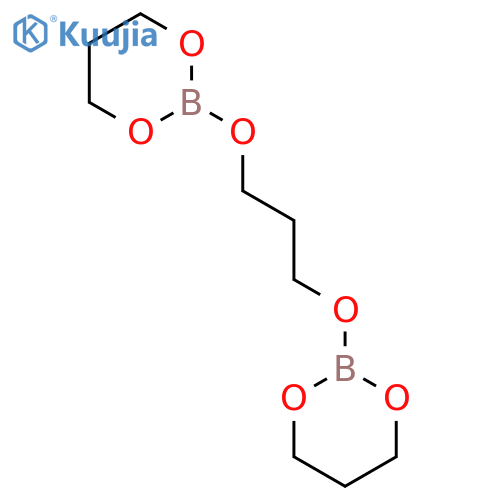Cas no 20905-35-5 (Trimethylene borate)

Trimethylene borate structure
商品名:Trimethylene borate
Trimethylene borate 化学的及び物理的性質
名前と識別子
-
- Trimethylene borate
- Boric acid cyclic ester with 1,3-propanediol
- 2,2-[Propane-1,3-diylbis-(oxy)]-bis-1,3,2-dioxaborinane
- 2,2'-Propane-1,3-diyldioxy-bis-[1,3,2]-dioxaborinane
- 1,3,2-Dioxaborinane,2,2'-[1,3-propanediylbis(oxy)]bis
- 1,3-bis((1,3,2-dioxaborinan-2-yl)oxy)propane
- 1,3-PROPANEDIOL CYCLIC ESTER WITH BORIC ACID
- 2,2'-[propane-1,3-diylbis(oxy)]bis-1,3,2-dioxab
- 2,2'-propane-1,3-diyldioxibis[1,3,2]dioxaborinane
- 2,2'-PROPANE-1,3-DIYLDIOXY-BIS[1,3,2]DIOXABORINANE
- 2-[3-(1,3,2-Dioxaborinan-2-yloxy)propoxy]-1,3,2-dioxaborinane
- BIS(TRIMETHYLENE)DIBORATE
- Boric acid 1,3-propanediol cyclic ester
- 2,2'-[Propane-1,3-diylbis(oxy)]bis(1,3,2-dioxaborinane)
- SCHEMBL3457957
- NS00050873
- 1,3-bis(1,3,2-dioxaborinan-2-yloxy)propane
- MFCD03701690
- AKOS015839881
- CS-0311319
- 20905-35-5
- FZNHHPNJQSIEPT-UHFFFAOYSA-N
- 29668-15-3
- 2-[3-(1, 3, 2-dioxaborinan-2-yloxy)propoxy]-1, 3, 2-dioxaborinane
- EINECS 244-109-3
- FT-0609136
- 2-[3-(1,3,2-Dioxaborinan-2-yloxy)propoxy]-1,3,2-dioxaborinane #
- 1,3,2-Dioxaborinane, 2,2'-[1,3-propanediylbis(oxy)]bis-
- ?TRIMETHYLENE BORATE
- 4-(2-pyrrolidin-1-yl-ethyl)aniline
- J-013709
- 2,2'-(Propane-1,3-diylbis(oxy))bis-1,3,2-dioxaborinane
- DTXSID20943167
- G86205
-
- MDL: MFCD03701690
- インチ: InChI=1S/C9H18B2O6/c1-4-12-10(13-5-1)16-8-3-9-17-11-14-6-2-7-15-11/h1-9H2
- InChIKey: FZNHHPNJQSIEPT-UHFFFAOYSA-N
- ほほえんだ: C1COB(OC1)OCCCOB2OCCCO2
- BRN: 1913020
計算された属性
- せいみつぶんしりょう: 244.12900
- どういたいしつりょう: 244.129
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4A^2
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.153 g/mL at 25 °C(lit.)
- ふってん: 125 °C0.05 mm Hg(lit.)
- フラッシュポイント: >230 °F
- 屈折率: n20/D 1.454(lit.)
- PSA: 55.38000
- LogP: 0.25330
- ようかいせい: 未確定
- かんど: Moisture Sensitive
Trimethylene borate セキュリティ情報
Trimethylene borate 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Trimethylene borate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21933-5g |
Trimethylene borate, 98% |
20905-35-5 | 98% | 5g |
¥453.00 | 2023-03-16 | |
| eNovation Chemicals LLC | Y1242744-1g |
TRIMETHYLENE BORATE |
20905-35-5 | 99% | 1g |
$90 | 2024-06-07 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-264472-25g |
Trimethylene borate, |
20905-35-5 | 25g |
¥985.00 | 2023-09-05 | ||
| eNovation Chemicals LLC | Y1242744-5g |
TRIMETHYLENE BORATE |
20905-35-5 | 99% | 5g |
$95 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1242744-25g |
TRIMETHYLENE BORATE |
20905-35-5 | 99% | 25g |
$180 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1242744-100g |
TRIMETHYLENE BORATE |
20905-35-5 | 99% | 100g |
$560 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1242744-1g |
TRIMETHYLENE BORATE |
20905-35-5 | 99% | 1g |
$90 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1242744-25g |
TRIMETHYLENE BORATE |
20905-35-5 | 99% | 25g |
$175 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1242744-100g |
TRIMETHYLENE BORATE |
20905-35-5 | 99% | 100g |
$525 | 2025-02-24 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21933-25g |
Trimethylene borate, 98% |
20905-35-5 | 98% | 25g |
¥1742.00 | 2023-03-16 |
Trimethylene borate 関連文献
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
20905-35-5 (Trimethylene borate) 関連製品
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 503537-97-1(4-bromooct-1-ene)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:20905-35-5)1,3-bis((1,3,2-dioxaborinan-2-yl)oxy)propane

清らかである:99%
はかる:200KG
価格 ($):問い合わせ